NAMPT Inhibition: Sub-Nanomolar Ki Distinguishes 5-(4-Methoxyphenyl)nicotinamide from Weakly Active Nicotinamide
5-(4-Methoxyphenyl)nicotinamide acts as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, with a reported Ki of 0.4 nM . In contrast, the parent compound nicotinamide is a weak substrate and shows negligible NAMPT inhibition at similar concentrations [1]. This quantitative difference highlights the critical role of the para-methoxyphenyl substitution in achieving high-affinity enzyme binding.
| Evidence Dimension | NAMPT inhibition constant (Ki) |
|---|---|
| Target Compound Data | 0.4 nM |
| Comparator Or Baseline | Nicotinamide (parent compound): weak substrate, no significant inhibition reported at similar concentrations |
| Quantified Difference | >1000-fold improvement in potency (estimated) |
| Conditions | In vitro enzymatic assay |
Why This Matters
Procurement of 5-(4-Methoxyphenyl)nicotinamide is justified for researchers requiring potent NAMPT inhibition to study NAD+ metabolism or cancer cell apoptosis, as generic nicotinamide lacks this activity.
- [1] Galli, U., et al. 'Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.' Journal of Medicinal Chemistry (2013). View Source
